molecular formula C9H12O3 B8423559 2-(2-Oxopropyl)-3-hydroxy-2-cyclohexen-1-one

2-(2-Oxopropyl)-3-hydroxy-2-cyclohexen-1-one

Cat. No. B8423559
M. Wt: 168.19 g/mol
InChI Key: SQDCKSLNGBGZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04745222

Procedure details

To a slurry of powdered K2CO3 (4.34 Kg, 31.4 moles) in chloroform (8.5 l), 1,3-cyclohexanedione (3.5 Kg, 31.2 moles) was added with stirring. To this mixture, at an ice-bath temperature, chloroacetone (2.9 Kg, 28.2 moles based on 90% purity) was added over a 1 hour period under a N2 atmosphere with stirring. The reaction temperature was raised slowly to room temperature and it was then allowed to stay at room temperature for 3 days. As the reaction proceeded, stirring became more and more difficult. Distilled water (2 l) was added slowly and the mixture was then transferred to an aqueous sodium hydroxide solution (1 l 50% NaOH to 6 l H2O) with stirring. Additional water (1 l) and chloroform (1 l) were used to rinse the remainer of the mixture from the reaction flask. The pH of the solution was less than 10 and additional sodium hydroxide (1 l of 50% solution) was added to bring the pH of the solution to approx. 10. After stirring for 20 minutes, the mixture was allowed to settle and the organic layer was separated. The aqueous layer was acidified with conc. hydrochloric acid solution (15 lb) and then ethyl acetate (9 l) was added. The mixture was stirred for 20 minutes, allowed to settle, and the organic layer was separated. This organic layer was washed with brine (2 l), dried over Na2SO4, and the filtrate was concentrated under reduced pressure to yield a brown oily product (approx. 4.5 l ). This material can be crystallized from ether, but may be used directly in the next step without further purification, mp 80°-81° C. (crystals obtained from ether crystallization).
Name
Quantity
4.34 kg
Type
reactant
Reaction Step One
Quantity
3.5 kg
Type
reactant
Reaction Step One
Quantity
8.5 L
Type
solvent
Reaction Step One
Quantity
2.9 kg
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[C:7]1(=[O:14])[CH2:12][CH2:11][CH2:10][C:9](=[O:13])[CH2:8]1.Cl[CH2:16][C:17](=[O:19])[CH3:18].[OH-].[Na+]>C(Cl)(Cl)Cl.O>[OH:13][C:9]1[CH2:10][CH2:11][CH2:12][C:7](=[O:14])[C:8]=1[CH2:16][C:17](=[O:19])[CH3:18] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
4.34 kg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3.5 kg
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
8.5 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
2.9 kg
Type
reactant
Smiles
ClCC(C)=O
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
with stirring
WASH
Type
WASH
Details
to rinse the remainer of the mixture from the reaction flask
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
ADDITION
Type
ADDITION
Details
ethyl acetate (9 l) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
This organic layer was washed with brine (2 l)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OC1=C(C(CCC1)=O)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: VOLUME 4.5 L

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.